N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-23-19-21-17(15-10-6-3-7-11-15)18(24-19)20-16(22)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYNTZDPYVFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanamide groups. One common method involves the reaction of 2-aminothiazole with a methylthio group and subsequent coupling with phenylpropanoyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbonyl group, forming an alcohol derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleophilic sites in proteins or DNA, disrupting their normal function.
Comparison with Similar Compounds
Thiazole Derivatives with Varied Thioalkyl Substituents
The most direct analogs are thiazole derivatives with modifications to the thioalkyl group or propanamide side chain:
| Compound Name | CAS Number | Key Structural Differences | Hypothesized Impact |
|---|---|---|---|
| N-(2-(Methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide | 1049172-84-0 | Baseline structure | Reference for comparison |
| N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide | 1049254-67-2 | Ethylthio (vs. methylthio); 2-phenoxypropanamide | Increased lipophilicity; Altered H-bonding |
| N-(2-((2-(Methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide | 1049172-84-0 | Methylamino-oxoethylthio substituent | Enhanced solubility; Potential for chelation |
- Key Observations: Replacing methylthio with ethylthio (CAS 1049254-67-2) increases the alkyl chain length, which may enhance membrane permeability but reduce metabolic stability due to oxidative susceptibility .
Heterocyclic Core Modifications: Thiophene vs. Thiazole
Compounds with thiophene cores () differ in electronic properties:
- Key Observations :
- Thiazoles contain both nitrogen and sulfur, enabling stronger dipole interactions and π-stacking compared to sulfur-only thiophenes. This may enhance binding to enzymes like kinase or protease targets .
- Methylthio-substituted thiophenes (e.g., from ) exhibit antibacterial activity, suggesting that the target compound’s thiazole core could be optimized for similar applications with improved selectivity .
Triazole-Based Analogs (–5)
Triazole derivatives with thioether linkages provide contrasting heterocyclic frameworks:
| Compound Example (CAS) | Core Structure | Substituents | Hypothesized Properties |
|---|---|---|---|
| N-(2-Methoxyphenyl)-2-[(5-phenyl-4-allyl-triazol-3-yl)sulfanyl]acetamide | 1,2,4-Triazole | Allyl, phenyl, methoxyphenyl | Increased metabolic stability |
- Key Observations :
- Triazoles offer three nitrogen atoms, enabling diverse hydrogen-bonding interactions. However, the absence of sulfur in the core (compared to thiazoles) may reduce metal-binding capacity .
- Allyl groups in triazole derivatives (e.g., CAS 328020-65-1) may introduce steric hindrance, affecting target engagement but improving resistance to enzymatic degradation .
Pyrazole and Isoxazole-Oxadiazole Hybrids
Complex hybrids from and highlight structural diversity:
| Compound Example (CAS) | Core Structure | Substituents | Potential Advantages |
|---|---|---|---|
| (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide | Pyrazole-thiazole hybrid | Dichlorophenyl, pyridine | Enhanced potency; Higher molecular weight |
| N-((3-(5-Methylisoxazol-3-yl)-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide | Isoxazole-oxadiazole | Methylisoxazole, phenylthio | Improved metabolic stability |
- Key Observations :
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Methylthio and phenyl groups in the target compound suggest moderate logP (~3.5), balancing solubility and permeability. Ethylthio analogs (CAS 1049254-67-2) may have higher logP (~4.0), risking poor aqueous solubility .
- Metabolic Stability : Methylthio groups are susceptible to oxidation, whereas triazole and oxadiazole derivatives () are more resistant to hepatic metabolism .
- Bioavailability : The target compound’s molecular weight (~395 g/mol) aligns with Lipinski’s rules, but bulkier hybrids (e.g., pyrazole-thiazole in ) may face absorption challenges .
Biological Activity
N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a thiazole ring, a methylthio group, and a phenylpropanamide moiety, which contribute to its diverse biological effects. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanamide groups. A common synthetic route includes:
- Formation of Thiazole Ring : Reaction of 2-aminothiazole with methylthio compounds.
- Coupling Reaction : The thiazole derivative is then coupled with phenylpropanoyl chloride under basic conditions, often using solvents like dichloromethane or ethanol and bases such as triethylamine for optimal yield.
This method can be scaled for industrial production using continuous flow reactors and automated synthesis techniques to enhance efficiency and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring structure is known to interact with various biological targets, potentially inhibiting microbial growth. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in monocyte/macrophage-like cells. In vitro studies demonstrated that derivatives of thiazoles can significantly reduce cytokine levels in response to lipopolysaccharide (LPS) stimulation, suggesting a mechanism involving the inhibition of the NF-kB signaling pathway .
Anticancer Potential
This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring may interact with nucleophilic sites in proteins or DNA, leading to disruption in normal cellular functions. Additionally, its ability to inhibit key enzymes involved in inflammatory responses suggests a multifaceted mechanism of action .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Inhibition of cytokines, apoptosis induction |
| 2-Aminothiazole | Antimicrobial | Disruption of cell membranes |
| Phenylthiazole Derivatives | Varying biological activities | Interaction with metabolic pathways |
This table highlights the unique position of this compound among similar compounds due to its combined functionalities that confer specific reactivity and biological activity .
Study on Anti-inflammatory Activity
In a study published in 2022, researchers investigated the effects of thiazole derivatives on inflammatory cytokine production in THP-1 cells stimulated with LPS. The results indicated that this compound significantly inhibited IL-6 and TNF-alpha production at low micromolar concentrations (IC50 values around 0.85 µM for IL-6) . This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Cancer Cell Apoptosis Induction
Another study focused on the anticancer potential of thiazole derivatives, including this compound. The compound was found to induce apoptosis in various cancer cell lines through caspase activation and modulation of cell cycle regulators . These findings support further exploration into its use as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
